2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Attachment of the chlorophenyl group: This can be done via substitution reactions.
Addition of the dimethylbenzoyl group: This step might involve acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially affecting the amino or benzoyl groups.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The chlorophenyl group suggests potential for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-chlorophenyl)indolizine-1-carboxamide
- 3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
Uniqueness
The unique combination of functional groups in 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-14-10-11-16(13-15(14)2)23(29)22-21(26)20(19-9-5-6-12-28(19)22)24(30)27-18-8-4-3-7-17(18)25/h3-13H,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQAILBLJOGWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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